molecular formula C15H19FN4O5S B2911769 1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 2034501-37-4

1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2911769
CAS No.: 2034501-37-4
M. Wt: 386.4
InChI Key: BMAUHTQTNMLUAP-UHFFFAOYSA-N
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Description

This compound features a piperidine-2,6-dione core, a bicyclic structure with two ketone groups. Attached to this core is a sulfonylethyl group linked to a pyrrolidine ring, which is further substituted with a 5-fluoropyrimidin-2-yloxy moiety. The fluoropyrimidine group enhances metabolic stability and target binding affinity, while the sulfonyl group improves solubility and pharmacokinetics . Piperidine-2,6-dione derivatives are widely explored for their immunomodulatory and anti-inflammatory properties, particularly in autoimmune and oncological diseases .

Properties

IUPAC Name

1-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O5S/c16-11-8-17-15(18-9-11)25-12-4-5-19(10-12)26(23,24)7-6-20-13(21)2-1-3-14(20)22/h8-9,12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAUHTQTNMLUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can be achieved through multi-step organic reactions involving precise control of reaction conditions:

  • Step 1: : The initial step involves the formation of the 5-fluoropyrimidine moiety via nucleophilic substitution of fluorine.

  • Step 2: : The 5-fluoropyrimidine derivative is then reacted with pyrrolidin-3-ol to obtain the pyrrolidine-linked intermediate.

  • Step 3: : Introduction of the sulfonyl group occurs via sulfonylation, typically using sulfonyl chlorides in the presence of a base.

  • Step 4: : The final step involves the conjugation with piperidine-2,6-dione through an alkylation reaction, ensuring the formation of the desired compound.

Industrial Production Methods

Industrial-scale production leverages optimized conditions for each step to ensure high yield and purity. Continuous-flow reactors and automated synthesis systems can be employed for efficiency. Key parameters include precise temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, particularly at the piperidine ring, leading to derivatives with modified biological activity.

  • Reduction: : Reductive conditions can be used to modify the sulfonyl group or reduce double bonds in the pyrimidine ring.

  • Substitution: : The fluoropyrimidine moiety allows for various substitution reactions, which can be utilized to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophilic or electrophilic reagents depending on the desired substitution, such as alkyl halides or amines.

Major Products Formed

  • Oxidation: : Products with hydroxyl or ketone groups introduced.

  • Reduction: : Hydrogenated derivatives with potential changes in pharmacological properties.

  • Substitution: : Varied derivatives with modifications at the fluoropyrimidine moiety, leading to diverse biological activities.

Scientific Research Applications

Chemistry

Biology

Biologically, the compound's unique structure allows it to interact with specific biomolecules, making it a candidate for enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound is explored for its potential as a therapeutic agent due to its ability to interact with molecular targets involved in diseases such as cancer and neurological disorders.

Industry

Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and as a precursor for advanced materials.

Mechanism of Action

The compound exerts its effects through several mechanisms, including binding to specific molecular targets, modulating enzyme activity, and interacting with cell membranes. Key pathways involved include signal transduction pathways, enzymatic inhibition, and receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-2,6-Dione Cores

Compound A : 1-(2-(1H-Imidazol-4-yl)ethyl)piperidine-2,6-dione
  • Structure : Retains the piperidine-2,6-dione core but replaces the sulfonylethyl-pyrrolidine-fluoropyrimidine side chain with a 2-(1H-imidazol-4-yl)ethyl group.
  • Application : Used for psoriasis prevention/treatment via cytokine modulation .
  • Key Difference : The absence of fluoropyrimidine and sulfonyl groups reduces its metabolic stability compared to the target compound.
Compound B : 3-(4-((4-(Morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • Structure: Piperidine-2,6-dione fused to an isoindolinone ring, substituted with a morpholinomethyl-benzyl group.
  • Application : Targets systemic lupus erythematosus (SLE) by inhibiting aberrant cytokine activity .
  • Key Difference : The bulky benzyl-morpholine substituent increases molecular weight (MW: ~500 g/mol) and alters blood-brain barrier permeability compared to the target compound’s pyrrolidine-sulfonyl-fluoropyrimidine chain .

Analogues with Pyrrolidine and Fluorinated Heterocycles

Compound C : (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Structure : Pyrrolidine ring with a 6-fluoropyridin-2-yl group and a hydroxymethyl side chain.
  • Properties : MW = 196.22 g/mol; CAS 1228666-40-7 .
Compound D : 3-(4-((2-((S)-2-(Hydroxymethyl)pyrrolidin-1-yl)pyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • Structure : Combines piperidine-2,6-dione with a pyrrolidine-hydroxymethyl-pyrimidine side chain.
  • Application : Designed for kinase inhibition (e.g., anaplastic lymphoma kinase, ALK) .
  • Key Difference : The hydroxymethyl-pyrrolidine-pyrimidine moiety provides distinct hydrogen-bonding interactions compared to the target compound’s fluoropyrimidine-sulfonyl group .

Fluorinated Pyrimidine/Pyridine Derivatives

Compound E : (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
  • Structure : Fluoronicotinaldehyde oxime with a silyl-protected pyrrolidine group.
  • Key Difference : The silyl-protected hydroxymethyl group enhances lipophilicity, contrasting with the target compound’s polar sulfonylethyl chain .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Application Reference
Target Compound Piperidine-2,6-dione Sulfonylethyl-pyrrolidine-fluoropyrimidine ~450 (estimated) Immunomodulation, autoimmune diseases
Compound A Piperidine-2,6-dione 2-(1H-Imidazol-4-yl)ethyl ~250 (estimated) Psoriasis
Compound B Piperidine-2,6-dione Morpholinomethyl-benzyl-isoindolinone ~500 Systemic lupus erythematosus (SLE)
Compound C Pyrrolidine 6-Fluoropyridin-2-yl, hydroxymethyl 196.22 Kinase inhibition
Compound D Piperidine-2,6-dione Hydroxymethyl-pyrrolidine-pyrimidine ~480 ALK inhibition
Compound E Fluoronicotinaldehyde Silyl-pyrrolidine 411.58 Not specified (structural study)

Research Findings and Pharmacological Insights

  • Fluorine Impact: The 5-fluoropyrimidine group in the target compound enhances metabolic stability and binding to cytokine receptors (e.g., TNF-α) compared to non-fluorinated analogues like Compound C .
  • Sulfonyl Group Role : The sulfonylethyl chain improves aqueous solubility, addressing a limitation seen in lipophilic analogues like Compound E .
  • Therapeutic Specificity : Compound B’s benzyl-morpholine group directs it toward SLE, while the target compound’s pyrrolidine-fluoropyrimidine chain may favor broader cytokine-driven diseases .

Biological Activity

1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound exhibits a complex structure that contributes to its multifaceted biological properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₉H₁₇FN₄O₂S
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 2034578-46-4

The presence of the fluoropyrimidine moiety is significant as it is known to influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cell proliferation and survival. The sulfonamide group enhances its binding affinity to target proteins, potentially affecting pathways related to cancer cell growth.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : The compound showed selective inhibitory effects on various cancer cell lines, including pancreatic cancer cells (AsPC-1 and HPAC). In vitro assays revealed that it could inhibit cell proliferation in a dose-dependent manner, with IC₅₀ values in the low micromolar range .
  • Mechanistic Insights : The inhibition of key signaling pathways such as mTOR and EGFR was observed, indicating that the compound may disrupt critical survival mechanisms in cancer cells .

Other Biological Activities

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against certain strains of bacteria, suggesting a broader therapeutic application beyond oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structural features. These findings can provide insights into the potential efficacy and safety profiles of this compound.

StudyCompoundBiological ActivityFindings
6hAnticancerSelectively inhibited pancreatic cancer cell lines with IC₅₀ values < 10 μM.
VariousKinase InhibitionInhibited mTOR signaling pathways; potential for treating various cancers.
Pyrrole DerivativesAntimicrobialShowed activity against Staphylococcus aureus; suggests broader applications.

Q & A

Q. What are the established synthetic routes for this compound, and how are critical intermediates validated?

The synthesis typically involves multi-step reactions, including sulfonylation and nucleophilic substitution. A validated approach for analogous piperidine-2,6-dione derivatives employs a Lossen-type reaction, where intermediates like 1-[(4-methylphenyl)oxy]piperidine-2,6-dione react with primary alcohols under triethylamine catalysis to form urethane-protected derivatives . Key intermediates are characterized via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid side products like over-sulfonylated species.

Q. How is the compound’s structural integrity confirmed post-synthesis?

Structural validation relies on spectroscopic techniques:

  • NMR : 19^19F NMR confirms fluorine substitution patterns, while 1^1H NMR identifies pyrrolidine and piperidine ring conformations.
  • X-ray crystallography : Used to resolve stereochemistry at chiral centers (e.g., pyrrolidin-3-yl sulfonyl groups) .
  • FT-IR : Verifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm1^{-1}, piperidine-2,6-dione carbonyl peaks at ~1700 cm1^{-1}) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Cell proliferation assays : Use cancer cell lines (e.g., MM1.S myeloma) to evaluate IC50_{50} values, leveraging the compound’s structural similarity to cereblon-binding agents .
  • Enzyme inhibition studies : Test against kinases or proteases linked to the fluoropyrimidine moiety’s activity .
  • Solubility/stability assays : Perform HPLC-based stability tests in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How does the compound interact with cereblon in PROTAC applications?

The piperidine-2,6-dione core mimics immunomodulatory drugs (IMiDs), enabling cereblon recruitment. The fluoropyrimidine moiety enhances binding specificity via π-π stacking with Trp380 in the cereblon ligand-binding domain. This interaction facilitates ubiquitination of target proteins (e.g., IKZF1/3), which can be validated via:

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD_D) to recombinant cereblon.
  • Western blotting : Monitor degradation of substrates like IKZF1 in treated cell lysates .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Structural analogs : Minor modifications (e.g., fluoropyrimidine vs. benzisoxazole substituents) drastically alter cereblon binding .
  • Assay conditions : Differences in cell permeability (logP adjustments) or serum protein binding affect efficacy.
    Methodological solution :
    • Conduct structure-activity relationship (SAR) studies with systematic substituent variations.
    • Standardize assays using reference compounds (e.g., lenalidomide) and controls for proteasome activity .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

  • Prodrug design : Introduce ester groups at the piperidine-2,6-dione carbonyl to enhance oral bioavailability.
  • Metabolic stability : Use liver microsome assays to identify cytochrome P450 (CYP) liabilities; fluorination at the pyrimidine ring reduces oxidative metabolism .
  • Tissue distribution : Radiolabel the compound (e.g., 3^3H) to track accumulation in target tissues via autoradiography .

Methodological Challenges and Solutions

Q. How to address low yield in sulfonylation steps during synthesis?

  • Problem : Sulfonylation of pyrrolidine intermediates often suffers from steric hindrance.
  • Solution : Use bulky solvents (e.g., DMF) to stabilize transition states. Alternatively, employ microwave-assisted synthesis to reduce reaction time and improve yield .

Q. What computational tools predict the compound’s protein-binding affinity?

  • Molecular docking : Use AutoDock Vina with cereblon’s crystal structure (PDB: 4CI1) to model binding poses.
  • MD simulations : GROMACS-based simulations assess stability of ligand-protein complexes over 100-ns trajectories .

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